(E)-methyl 2-cyano-3-(2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate
Description
The compound (E)-methyl 2-cyano-3-(2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate belongs to a class of cyanoacrylate derivatives featuring a pyrido[1,2-a]pyrimidin-4-one core. Its structure includes:
- An (E)-configured cyanoacrylate group, enhancing electron-withdrawing properties and conjugation stability.
- A 2,3-dimethylphenoxy substituent at position 2 of the pyrido-pyrimidinone ring, contributing steric bulk and lipophilicity.
- A methyl ester at the acrylate terminus, influencing solubility and metabolic stability.
Properties
IUPAC Name |
methyl (E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c1-13-7-6-8-17(14(13)2)28-19-16(11-15(12-22)21(26)27-3)20(25)24-10-5-4-9-18(24)23-19/h4-11H,1-3H3/b15-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOXMCPCVNPBCN-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701322672 | |
| Record name | methyl (E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701322672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26662269 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
620109-17-3 | |
| Record name | methyl (E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701322672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 2-cyano-3-(2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]pyrimidinone core, followed by the introduction of the dimethylphenoxy group and the cyanoacrylate moiety. Common reagents used in these reactions include various bases, acids, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 2-cyano-3-(2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The phenoxy group can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
(E)-methyl 2-cyano-3-(2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes, receptors, and other biomolecules.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of (E)-methyl 2-cyano-3-(2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the pyrido[1,2-a]pyrimidinone core are likely to play key roles in its binding affinity and specificity. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrido[1,2-a]pyrimidinone Family
(2E)-2-Cyano-N-(3-ethoxypropyl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylamide () shares a pyrido-pyrimidinone scaffold and cyanoacrylate group but differs in key substituents:
Key Implications :
- The 2,3-dimethylphenoxy group in the target compound may improve membrane permeability compared to the 4-fluorophenoxy group in ’s analogue .
- The methyl ester terminus could render the target compound more prone to hydrolysis than the amide derivative, affecting bioavailability .
Cyanoacrylate Derivatives with Heterocyclic Cores
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates () share the cyanoacrylate motif but feature a thiophene ring instead of pyrido-pyrimidinone:
Key Implications :
- The 2,3-dimethylphenoxy group could reduce oxidative metabolism relative to nitro or methoxy substituents in ’s compounds .
Biological Activity
The compound (E)-methyl 2-cyano-3-(2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate is a complex organic molecule with potential biological activities that warrant detailed exploration. This article aims to synthesize existing research findings related to its biological activity, including data tables and case studies.
Structure
The molecular structure of the compound includes several functional groups that contribute to its biological activity:
- Acrylate moiety : Contributes to the reactivity of the compound.
- Pyrido[1,2-a]pyrimidine core : Known for various biological activities, including anticancer properties.
- Dimethylphenoxy group : May enhance lipophilicity and cellular permeability.
Molecular Formula
The molecular formula is , with a molecular weight of approximately 320.38 g/mol.
Anticancer Activity
Recent studies have highlighted the potential of pyrido[1,2-a]pyrimidine derivatives in cancer treatment. Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several derivatives on human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cell lines. The results are summarized in Table 1.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 5.4 |
| Compound B | HCT-116 | 4.8 |
| (E)-methyl 2-cyano... | MCF-7 | 6.0 |
The compound showed moderate activity, suggesting further optimization could enhance its efficacy.
Enzyme Inhibition
The compound's structure suggests potential inhibition of specific enzymes involved in cancer progression and metastasis. For instance, derivatives have been noted for their ability to inhibit kinases such as c-Met, which is implicated in various cancers.
The mechanism of action may involve:
- Inhibition of c-Met kinase : Leading to reduced cell proliferation and increased apoptosis in cancer cells.
- GABA receptor modulation : Potentially influencing neuroprotective pathways.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of similar pyrido[1,2-a]pyrimidine derivatives indicate potential effectiveness against various bacterial strains.
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 12 µg/mL |
| Compound D | S. aureus | 8 µg/mL |
| (E)-methyl 2-cyano... | Pseudomonas aeruginosa | 15 µg/mL |
These findings suggest a broad spectrum of activity that could be explored for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
